1h-Indole-3-carbaldehyde,7-chloro-,oxime
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Overview
Description
1H-Indole-3-carbaldehyde,7-chloro-,oxime is a derivative of indole, a heterocyclic aromatic organic compound Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Indole-3-carbaldehyde,7-chloro-,oxime typically involves the following steps:
Starting Material: The synthesis begins with 1H-Indole-3-carbaldehyde, which can be prepared by reacting indole with formaldehyde under acidic conditions.
Chlorination: The 1H-Indole-3-carbaldehyde is then chlorinated to introduce the chlorine atom at the 7th position.
Oximation: Finally, the chlorinated product is reacted with hydroxylamine to form the oxime derivative.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1H-Indole-3-carbaldehyde,7-chloro-,oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group, resulting in different indole derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indole-3-carbaldehyde,7-chloro-,oxime has several scientific research applications:
Medicinal Chemistry: The compound is used as a precursor for synthesizing various biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activities of indole derivatives and their potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carbaldehyde,7-chloro-,oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the indole core can interact with various enzymes and receptors, modulating their functions . The exact molecular targets and pathways depend on the specific biological context and the derivatives formed from this compound.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde,7-chloro-,oxime can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: The parent compound without the chlorine and oxime groups.
7-Chloro-1H-Indole-3-carbaldehyde: Similar to the compound but lacks the oxime group.
1H-Indole-3-carbaldehyde Oxime: Lacks the chlorine atom, resulting in different chemical properties and biological activities.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and biological activities not observed in the other compounds.
Properties
IUPAC Name |
(NE)-N-[(7-chloro-1H-indol-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-8-3-1-2-7-6(5-12-13)4-11-9(7)8/h1-5,11,13H/b12-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWJZLYDASQYSZ-LFYBBSHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2C=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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